molecular formula C13H11BrN2O B11206919 N-(4-bromo-2-methylphenyl)pyridine-2-carboxamide

N-(4-bromo-2-methylphenyl)pyridine-2-carboxamide

Cat. No.: B11206919
M. Wt: 291.14 g/mol
InChI Key: ZFAFWNWGGZGYMH-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methylphenyl)picolinamide is an organic compound with the molecular formula C13H11BrN2O and a molecular weight of 291.14 g/mol . This compound is characterized by the presence of a bromine atom attached to a methyl-substituted phenyl ring, which is further connected to a picolinamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Bromo-2-methylphenyl)picolinamide can be synthesized through the Chan–Lam coupling reaction, which involves the arylation of amines. This method typically uses aryl boronic acids and amines under mild reaction conditions . The reaction is catalyzed by copper salts and proceeds at room temperature, making it an efficient and cost-effective method for synthesizing this compound.

Industrial Production Methods

In industrial settings, the synthesis of N-(4-Bromo-2-methylphenyl)picolinamide may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-methylphenyl)picolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-arylated product, while oxidation can produce a corresponding oxide derivative.

Scientific Research Applications

N-(4-Bromo-2-methylphenyl)picolinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-methylphenyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Bromo-2-methylphenyl)picolinamide include:

  • N-(4-Bromophenyl)picolinamide
  • N-(2-Methylphenyl)picolinamide
  • N-(4-Methylphenyl)picolinamide

Uniqueness

N-(4-Bromo-2-methylphenyl)picolinamide is unique due to the presence of both bromine and methyl substituents on the phenyl ring, which can influence its reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications .

Properties

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)pyridine-2-carboxamide

InChI

InChI=1S/C13H11BrN2O/c1-9-8-10(14)5-6-11(9)16-13(17)12-4-2-3-7-15-12/h2-8H,1H3,(H,16,17)

InChI Key

ZFAFWNWGGZGYMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=N2

Origin of Product

United States

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